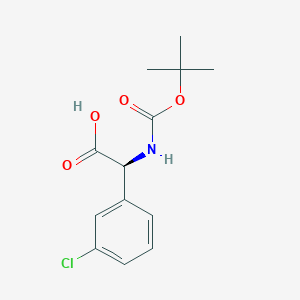

N-Boc-2-(3'-Chlorophenyl)-L-glycine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMKFLAFNZFBBB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428022 | |

| Record name | N-Boc-2-(3'-Chlorophenyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217643-80-5 | |

| Record name | N-Boc-2-(3'-Chlorophenyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Alkylation of Protected Glycine

This approach involves initial Boc-protection of glycine followed by alpha-alkylation with an appropriate 3-chlorophenyl source.

Metal-Catalyzed Coupling Approaches

These methods utilize glycine derivatives and metal catalysts to facilitate carbon-carbon bond formation at the alpha position with 3-chlorophenyl halides.

Tandem Alkylation-Second-Order Asymmetric Transformation

This sophisticated approach employs chiral metal complexes to induce stereoselectivity during the incorporation of the 3-chlorophenyl group.

Preparation Method via N-Boc-Glycine Route

This multi-step approach begins with the preparation of N-Boc-glycine followed by alpha-alkylation.

Synthesis of N-Boc-Glycine

The first step involves protecting glycine with a Boc group using the following detailed procedure:

Materials Required:

- L-Glycine

- Sodium hydrogen carbonate or sodium hydroxide

- Di-tert-butyl dicarbonate ((Boc)2O)

- Water

- n-Hexane

- Hydrochloric acid

- Dioxane

- Anhydrous sodium sulfate

Procedure (Laboratory Scale):

- Add 18.1g L-glycine and 100ml water to the reaction flask and stir.

- Add 0.01mol/L sodium hydroxide solution (prepared with 16g NaOH) to make the mixture alkaline.

- Add 8g of (Boc)2O and react for 2 hours.

- Add another 8g of (Boc)2O and react for 2 more hours.

- Add a final 9g of (Boc)2O and react for 4 hours.

- Extract impurities with n-hexane (12ml/time) three times.

- Adjust the pH to 3 with 3mol/L hydrochloric acid.

- Extract the product with dioxane (0.6L/time) three times.

- Wash the combined ester layers with brine until neutral.

- Add 15g of anhydrous sodium sulfate and dry for 10 hours.

- Filter, reduce the volume of the filtrate, and add 60ml n-hexane for crystallization.

- Centrifuge to isolate the product and dry.

Yield: 25.0g of N-Boc-glycine (93.87% yield)

Procedure (Industrial Scale):

- Add 1kg L-glycine and 5.5L water to the reaction flask and stir.

- Add 0.05mol/L alkaline solution prepared with 884g sodium carbonate.

- Add 442g of (Boc)2O and react for 5 hours.

- Add another 442g of (Boc)2O and react for 5 more hours.

- Add a final 497g of (Boc)2O and react for 10 hours.

- Extract impurities with n-hexane (600ml/time) four times.

- Adjust the pH to 3 with 6mol/L hydrochloric acid.

- Extract the product with dioxane (1.2L/time) four times.

- Wash the combined ester layers with brine until neutral.

- Add 300g of anhydrous sodium sulfate and dry for 14 hours.

Table 1: Comparative Reaction Conditions for N-Boc-Glycine Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| L-Glycine | 18.1g | 1kg |

| Water | 100ml | 5.5L |

| Base | 16g NaOH (0.01mol/L) | 884g Na2CO3 (0.05mol/L) |

| (Boc)2O (total) | 25g | 1,381g |

| Reaction time | 8 hours | 20 hours |

| Extraction solvent | n-Hexane/Dioxane | n-Hexane/Dioxane |

| Drying agent | 15g Na2SO4 | 300g Na2SO4 |

| Drying time | 10 hours | 14 hours |

| Yield | 93.87% | Not specified |

Alpha-Alkylation with 3-Chlorophenyl Group

The second step involves introducing the 3-chlorophenyl group at the alpha position of glycine. Based on established research, this can be accomplished through the reaction of a glycine cation equivalent with an appropriate 3-chlorophenyl halide.

Synthetic Approach:

A glycine cation derivative can be reacted with an organic halide in the presence of zinc metal to provide the N-protected-α-substituted-glycine derivative:

Materials Required:

- N-Boc-glycine or a suitable glycine cation equivalent

- 3-Chlorophenyl halide (typically bromide or iodide)

- Zinc dust

- Appropriate solvent system

This reaction proceeds through a zinc-mediated coupling mechanism that facilitates the formation of the new carbon-carbon bond at the alpha position of glycine.

Tandem Alkylation-SOAT Protocol

This advanced method utilizes a phase-transfer catalysis (PTC) approach combined with second-order asymmetric transformation (SOAT) to achieve high stereoselectivity in the synthesis of alpha-substituted glycine derivatives.

Preparation of Glycine Schiff Base Ni(II) Complex

The first step involves the synthesis of a glycine Schiff base nickel(II) complex:

Materials Required:

- Glycine

- Chiral ligand (such as rimantadine derivative)

- Nickel(II) source

- Potassium carbonate

- n-Butylammonium iodide (catalytic)

- Appropriate solvent system

Procedure:

- React the chiral ligand with glycine and the Ni(II) source in the presence of K2CO3 and catalytic n-Bu4NI.

- The mixture typically produces a 3:1 ratio of diastereomeric glycine complexes.

- The complete conversion to the desired glycine complex can be achieved with only 10% excess of glycine and the Ni(II) source.

Phase-Transfer Catalyzed Alkylation

The second step involves the alkylation of the glycine complex under phase-transfer catalysis conditions:

Materials Required:

- Glycine Schiff base Ni(II) complex

- 3-Chlorobenzyl bromide (or similar halide)

- n-Butylammonium iodide (phase-transfer catalyst)

- 30% aqueous NaOH

- 1,2-Dichloroethane or similar organic solvent

Procedure:

- In 1,2-dichloroethane as the organic solvent, combine the glycine complex with 30% aqueous NaOH as base.

- Add 25 mol% of n-Bu4NI as the phase-transfer catalyst.

- Add the 3-chlorobenzyl bromide and allow the reaction to proceed.

- Complete consumption of the starting glycine complex can typically be achieved in approximately 10 minutes.

Second-Order Asymmetric Transformation

The final step involves the second-order asymmetric transformation, which drives the equilibrium toward the desired stereoisomer:

Procedure:

- Following alkylation, the reaction mixture contains various diastereomers.

- Through an equilibration process, these diastereomers can be converted to the desired (S,R,R) configured product.

- This product typically precipitates from methanol or aqueous methanol solution, driving the equilibrium toward the major reaction product.

Table 2: Reaction Conditions for Tandem Alkylation-SOAT Protocol

| Reaction Stage | Key Reagents | Conditions | Catalyst | Time |

|---|---|---|---|---|

| Complex Formation | Glycine, chiral ligand, Ni(II) source | K2CO3, ambient temperature | n-Bu4NI (cat.) | Not specified |

| Alkylation | Glycine complex, 3-chlorobenzyl bromide | 30% aq. NaOH, 1,2-dichloroethane | n-Bu4NI (25 mol%) | ~10 minutes |

| SOAT | Alkylated complex mixture | Methanol or aqueous methanol | None | Not specified |

Glycine Cation Equivalent Method

This approach utilizes a glycine cation equivalent in reaction with organic halides to create alpha-substituted glycine derivatives.

Preparation of Glycine Cation Equivalent

The preparation typically involves converting glycine or a glycine derivative into a reactive cation equivalent:

Materials Required:

- N-Boc-glycine or glycine ester

- Activating agent (such as triflating agent)

- Base

- Appropriate solvent

Coupling Reaction

The coupling reaction involves the reaction of the glycine cation equivalent with a 3-chlorophenyl halide:

Materials Required:

- Glycine cation equivalent

- 3-Chlorophenyl halide (chloride, bromide, or iodide)

- Zinc dust

- Appropriate solvent

Procedure:

- Combine the glycine cation equivalent with the 3-chlorophenyl halide in the presence of zinc dust.

- The reaction proceeds to provide an N-protected-α-substituted-glycine racemic ester.

- The ester can then be hydrolyzed to obtain the corresponding acid.

Solid-Phase Synthesis Considerations

For applications in peptide chemistry, this compound can be incorporated into solid-phase peptide synthesis protocols using established Boc chemistry methods:

Boc-SPPS Protocol Integration

General Procedure:

- The Boc-protected amino acid is coupled to the resin using standard Boc solid-phase peptide synthesis protocols.

- Deprotection of the alpha-amino group is typically performed with 30% TFA/DCM for 30 minutes.

- Neutralization is achieved with 10% TEA/DCM for 10 minutes.

- The amino acids are coupled with 3-fold excess, using appropriate coupling reagents such as DIC/HOBt in DMF.

Scale-Up and Industrial Production Considerations

The industrial production of this compound requires careful consideration of several factors:

Raw Materials and Reagents

The availability and cost of key raw materials, particularly the Boc-protecting reagent ((Boc)2O) and the 3-chlorophenyl source, are critical considerations. The batch-wise addition of (Boc)2O as described in the N-Boc-glycine synthesis helps optimize reagent usage.

Process Parameters

Several process parameters require careful control during scale-up:

Table 3: Critical Process Parameters for Industrial Scale Production

| Parameter | Recommended Range | Importance |

|---|---|---|

| pH during Boc protection | ≥ 10 | Essential for reaction efficiency |

| Extraction solvent ratio | 12ml n-hexane per extraction (lab scale) | Critical for impurity removal |

| Acidity for product extraction | pH 1-3 | Optimal for product recovery |

| Drying time | 10-14 hours | Ensures complete drying |

| Crystallization conditions | n-Hexane as crystallization solvent | Affects product purity and yield |

Process Optimization

Based on the patent information for the preparation of Boc-glycine, several optimizations can be implemented for the large-scale production of this compound:

- Using salt washing to achieve neutrality of the organic layer

- Controlling drying time within the 10-14 hour range

- Using n-hexane for crystallization and filtration

Analyse Chemischer Reaktionen

Types of Reactions: N-Boc-2-(3’-Chlorophenyl)-L-glycine undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using acidic conditions, such as trifluoroacetic acid in dichloromethane.

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Deprotected Glycine Derivatives: Resulting from the removal of the Boc group.

Substituted Glycine Derivatives: Formed by replacing the chloro group with other functional groups.

Wissenschaftliche Forschungsanwendungen

N-Boc-2-(3’-Chlorophenyl)-L-glycine is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of N-Boc-2-(3’-Chlorophenyl)-L-glycine involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites on the molecule.

Vergleich Mit ähnlichen Verbindungen

N-Boc-2-(3’-Chlorophenyl)-DL-glycine: A racemic mixture of the compound.

N-Boc-2-(3’-Bromophenyl)-L-glycine: Similar structure with a bromine atom instead of chlorine.

N-Boc-2-(3’-Fluorophenyl)-L-glycine: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: N-Boc-2-(3’-Chlorophenyl)-L-glycine is unique due to its specific substitution pattern and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions .

Biologische Aktivität

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a derivative of glycine characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl substituent. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme interactions and pharmaceutical applications. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C13H16ClNO4

- Molecular Weight : 285.73 g/mol

- Structure : Contains a protected amino acid unit (L-glycine) with a chlorophenyl group at the second carbon position.

The Boc group enhances the stability of the amino acid during synthesis, making it a valuable intermediate in peptide synthesis and drug development.

Biological Activities

This compound exhibits several biological activities primarily attributed to its structural features:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Boc-2-(3'-Bromophenyl)-L-glycine | Bromine instead of chlorine | Different halogen effects on biological activity |

| N-Boc-2-(3'-Fluorophenyl)-L-glycine | Fluorine instead of chlorine | Electronegativity may influence interaction profiles |

| N-Boc-2-(3'-Chlorophenyl)-DL-glycine | Racemic mixture | Contains both L and D forms, affecting stereospecific interactions |

These comparisons highlight how variations in halogen substitution can influence the biological properties and reactivity of amino acid derivatives .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Antimicrobial Activity :

- Anticancer Activity :

Q & A

Q. What are the optimal synthetic routes for preparing N-Boc-2-(3'-chlorophenyl)-L-glycine with high enantiomeric purity?

Synthesis typically involves Boc-protection of L-glycine derivatives followed by regioselective introduction of the 3'-chlorophenyl group. Key steps include:

- Boc-protection : Use di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a base like triethylamine to protect the amino group .

- Chlorophenyl coupling : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3-chlorophenylboronic acid under inert conditions to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >97% purity .

Critical parameters : Temperature control (0–25°C), anhydrous solvents, and catalyst loading (1–5 mol% Pd) are crucial for yields >85% .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl) and aryl substitution patterns (δ 7.2–7.5 ppm for chlorophenyl protons) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 314.09 for C₁₃H₁₆ClNO₄) .

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to confirm enantiopurity (>98% ee) .

Data contradictions : Discrepancies in melting points (e.g., 110–115°C) may arise from polymorphism; DSC analysis is recommended for definitive characterization .

Advanced Research Questions

Q. How does solvent polarity affect the enantiomeric stability of this compound during derivatization?

Studies on analogous N-Boc-2-aryl glycines show:

- Low-polarity solvents (e.g., diethyl ether): Stabilize lithiated intermediates, reducing racemization during alkylation (ΔG‡ >25 kcal/mol at −80°C) .

- Polar aprotic solvents (e.g., DMF): Accelerate epimerization via solvent-assisted proton exchange (k = 0.12 h⁻¹ at 25°C) .

Recommendation : Use ethers or toluene for reactions requiring configurational retention and monitor kinetics via circular dichroism (CD) spectroscopy .

Q. What is the role of this compound in synthesizing bioactive intermediates?

This compound serves as a precursor for:

- Antidepressant analogs : Its chlorophenyl moiety enhances blood-brain barrier penetration in noradrenergic reuptake inhibitors (e.g., analogues of 3'-chlorophenyl acetone-derived drugs) .

- Peptide mimetics : Incorporation into peptide chains via solid-phase synthesis improves resistance to protease degradation (e.g., IC₅₀ = 0.8 μM against trypsin) .

Mechanistic insight : The electron-withdrawing Cl group stabilizes transition states in SNAr reactions, facilitating downstream functionalization .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Solubility prediction : COSMO-RS simulations estimate aqueous solubility (logS = −3.2) and partition coefficients (logP = 2.7), aligning with experimental shake-flask data (ARD% <5%) .

- Reactivity profiling : DFT calculations (B3LYP/6-31G*) identify nucleophilic sites (e.g., α-amino group: Fukui f⁻ = 0.45) for regioselective modifications .

Limitations : Glycine backbone flexibility complicates crystal packing predictions; MD simulations with AMBER force fields are recommended for solid-state studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.